molecular formula C10H23O5P B017183 Diethyl (2,2-diethoxyethyl)phosphonate CAS No. 7598-61-0

Diethyl (2,2-diethoxyethyl)phosphonate

Cat. No. B017183
CAS RN: 7598-61-0
M. Wt: 254.26 g/mol
InChI Key: LUQYELQXRPNKRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl (2,2-diethoxyethyl)phosphonate involves key reactions that highlight its versatility and functionality in organic chemistry. Notable methodologies include the preparation of diethyl (dichloromethyl)phosphonate as an intermediate for alkyne synthesis (Marinetti & Savignac, 2003), indicating the adaptability of similar phosphonate compounds in complex organic syntheses.

Molecular Structure Analysis

The molecular structure of related phosphonates, such as diethyl (1-hydroxy-2-butynyl)phosphonate, exhibits nearly tetrahedral geometry around the phosphorus atom, showcasing significant intermolecular and intramolecular hydrogen bonding (Sanders et al., 1996). This provides insights into the structural intricacies of diethyl (2,2-diethoxyethyl)phosphonate and its potential interactions in various chemical environments.

Chemical Reactions and Properties

Research on diethyl phosphonate derivatives reveals a wide array of chemical reactions, including their use in the Emmons-Horner Wittig reaction (Netz & Seidel, 1992), indicating the chemical reactivity and utility of diethyl (2,2-diethoxyethyl)phosphonate in synthesizing α,β-unsaturated compounds.

Physical Properties Analysis

Diethyl (2,2-diethoxyethyl)phosphonate's physical properties, such as thermal stability, can be inferred from studies on similar compounds. For instance, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate's thermogravimetric analysis indicates good thermal stability (Uppal et al., 2018), suggesting similar stability for diethyl (2,2-diethoxyethyl)phosphonate under various conditions.

Chemical Properties Analysis

The synthesis and investigation of diethyl (phenylamino) methyl) phosphonate derivatives highlight the chemical versatility and potential application areas of phosphonate compounds. Their anticorrosion properties and interaction with metal surfaces provide a glimpse into the functional utility of diethyl (2,2-diethoxyethyl)phosphonate in applied chemistry (Moumeni et al., 2020).

Scientific Research Applications

  • Synthesis of α,β-Alkenal Derivatives

    • Field: Organic Chemistry
    • Application: Diethyl (2,2-diethoxyethyl)phosphonate is used as a reactant for the synthesis of α,β-alkenal derivatives by two-carbon homologation .
  • Synthesis of Lower Rim-Phosphonylated Rexorcinol Calix4arenes

    • Field: Organic Chemistry
    • Application: It’s used in the synthesis of lower rim-phosphonylated rexorcinol calix4arenes by condensation reactions .
  • Synthesis of α-Phosphovinyl Radicals

    • Field: Organic Chemistry
    • Application: Diethyl (2,2-diethoxyethyl)phosphonate is used in the synthesis of α-Phosphovinyl radicals via a radical trapping sequence .
  • Synthesis of Inhibitors of Reverse Transcriptase

    • Field: Medicinal Chemistry
    • Application: It’s used in the synthesis of inhibitors of reverse transcriptase via 1,3-dipolar cycloadditions .
  • Friedel-Crafts Reactions

    • Field: Organic Chemistry
    • Application: Diethyl (2,2-diethoxyethyl)phosphonate is used in Friedel-Crafts reactions .

Safety And Hazards

Diethyl (2,2-diethoxyethyl)phosphonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical. If inhaled, it is advised to move the person to fresh air and keep them comfortable for breathing .

properties

IUPAC Name

2-diethoxyphosphoryl-1,1-diethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23O5P/c1-5-12-10(13-6-2)9-16(11,14-7-3)15-8-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQYELQXRPNKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226881
Record name Diethyl (2,2-diethoxyethyl)phosphonate
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Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2,2-diethoxyethyl)phosphonate

CAS RN

7598-61-0
Record name Diethyl P-(2,2-diethoxyethyl)phosphonate
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Record name Diethyl (2,2-diethoxyethyl)phosphonate
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Record name Diethyl (2,2-diethoxyethyl)phosphonate
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Record name Diethyl (2,2-diethoxyethyl)phosphonate
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Record name DIETHYL (2,2-DIETHOXYETHYL)PHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MD Hannan - 2011 - diva-portal.org
Two organophosphorus compounds, namely diethyloxymethyl-9-oxa-10-phosphaphenanthrene-10-oxide (DOPAC) and diethyl (2, 2-diethoxyethyl) phosphonate (DPAC) were applied …
Number of citations: 0 www.diva-portal.org
AR Burilov, IR Knyazeva, MA Pudovik… - Russian Chemical …, 2007 - Springer
Acid-catalyzed reaction of 2,6-dihydroxypyridine hydrochloride with diethyl 2,2-diethoxyethylphosphonate or 2-ethoxyvinylphosphonyl dichloride in aqueous ethanol furnished a …
Number of citations: 6 link.springer.com
C Kazancı - 2014 - open.metu.edu.tr
Synthetically useful asymmetric cross acyloin reactions with functionalized aliphatic aldehyde have a broad range of application. The products of acyloin reactions are α-hydroxy ketone …
Number of citations: 2 open.metu.edu.tr
Q van Dierendonck, M Kosian, IM Smulders, H Zuilhof - 2015 - edepot.wur.nl
Stainless steel is an abundant material in modern industry, because of its flexibility in use and its interesting properties, such as resistance against oxidative corrosion and acidic/basic …
Number of citations: 0 edepot.wur.nl
E Hua - 2001 - thekeep.eiu.edu
Spiro β, γ-unsaturated δ-lactones and fused β, γ-unsaturated δ-lactones are integral to a large number of naturally occurring compounds exhibiting a diverse range of biological activity. …
Number of citations: 3 thekeep.eiu.edu
A Friese, K Hell-Momeni, I Zündorf… - Journal of medicinal …, 2002 - ACS Publications
The protooncogenes Ras and Raf play important roles in signal transduction pathways regulated by mitogen-activated protein kinases. Mutations of Ras that arrest the protein in its …
Number of citations: 23 pubs.acs.org
KJ Flieth - 2019 - scholarworks.unr.edu
A Chinese plant called Tripterygium wilfordii, also known as the thunder god vine, has been used in traditional Chinese medicine for centuries. Like many plants, the thunder god vine …
Number of citations: 1 scholarworks.unr.edu
M Ghandi - 1981 - search.proquest.com
Pyrolysis of the dry trans-(beta)-{anti-9-bicyclo {6.1. 0}-nona-2, 4, 6-trienyl} acrolein tosylhydrazone lithium salt I at 250 (DEGREES) resulted in the formation of six products, …
Number of citations: 2 search.proquest.com
AR Burilov, YM Volodina, EV Popova… - Russian journal of …, 2006 - researchgate.net
The reaction of resorcinol with phosphorylated acetals leads to formation of calix [4] resorcinolarenes having phosphonate, phosphinate, or (phosphinothioyl) sulfanylmethyl fragments …
Number of citations: 9 www.researchgate.net
S Yanai - 1979 - search.proquest.com
LINEAR AND CYCLIC ACETALS OF PHOSPHONOACETALDEHYDE SHAUL YANAI Page 1 Rehovot LINEAR AND CYCLIC ACETALS OF PHOSPHONOACETALDEHYDE Thesis fo r …
Number of citations: 0 search.proquest.com

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